1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, isopropyl, and formyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound’s unique structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-isopropyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) under controlled conditions . The reaction typically proceeds at room temperature, yielding the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production scale .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Ethyl-3-isopropyl-1H-pyrazole-4-methanol.
Substitution: Various N-alkylated pyrazole derivatives.
Scientific Research Applications
1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with biological macromolecules .
Comparison with Similar Compounds
- 1-Ethyl-1H-pyrazole-4-carbaldehyde
- 3-Isopropyl-1H-pyrazole-4-carbaldehyde
- 1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde
Uniqueness: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of ethyl and isopropyl groups on the pyrazole ring influences its steric and electronic characteristics, making it a valuable intermediate in the synthesis of specialized compounds .
Biological Activity
1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by a pyrazole ring with ethyl, isopropyl, and formyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The structure of this compound can be represented by the following molecular formula:
- Molecular Formula: C₉H₁₄N₂O
- IUPAC Name: 1-ethyl-3-propan-2-ylpyrazole-4-carbaldehyde
Property | Value |
---|---|
Molecular Weight | 166.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Structure | Pyrazole ring with aldehyde |
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-3-isopropylpyrazole with a formylating agent, such as the Vilsmeier-Haack reagent (DMF and POCl₃). This method allows for controlled conditions to yield high purity and yield of the compound.
Biological Activity
Research has indicated that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal applications.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, which may lead to the formation of covalent bonds with biological macromolecules.
Pharmacological Studies
Several studies have explored the pharmacological properties of this compound:
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyrazole compounds can exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Some research suggests that pyrazole derivatives can modulate inflammatory pathways, potentially reducing inflammation in animal models.
- Anticancer Potential : Preliminary studies indicate that pyrazole-based compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyrazole derivatives, including this compound, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
In an experimental model of inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its efficacy in modulating inflammatory responses.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds.
Table 2: Comparison with Similar Compounds
Compound | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Ethyl and isopropyl substituents | Antimicrobial, anti-inflammatory |
1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde | Methyl instead of ethyl | Limited antimicrobial activity |
3-Isopropyl-1H-pyrazole-4-carbaldehyde | No ethyl substituent | Moderate anti-inflammatory effects |
Properties
IUPAC Name |
1-ethyl-3-propan-2-ylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-11-5-8(6-12)9(10-11)7(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKZJMBZNZAFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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